molecular formula C15H13NO4 B2929015 3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-7-methyl-2,3-dihydro-1H-indol-2-one CAS No. 439093-34-2

3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-7-methyl-2,3-dihydro-1H-indol-2-one

Cat. No.: B2929015
CAS No.: 439093-34-2
M. Wt: 271.272
InChI Key: NPYVLJWUOPUGBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-7-methyl-2,3-dihydro-1H-indol-2-one is a complex organic compound that features a unique combination of furan and indole moieties. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and material science.

Scientific Research Applications

3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-7-methyl-2,3-dihydro-1H-indol-2-one has a wide range of scientific research applications:

Safety and Hazards

The safety and hazards of furan derivatives can vary widely depending on the specific compound. For example, furfuryl alcohol is classified as a skin irritant and can cause respiratory irritation .

Future Directions

Furan derivatives have a broad scope in remedying various dispositions in clinical medicines . Numerous methods for the synthesis of furans and also their various structure reactions offer enormous scope in the field of medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-7-methyl-2,3-dihydro-1H-indol-2-one typically involves multi-step organic reactions. One common method includes the initial formation of the furan ring, followed by the introduction of the indole moiety. The reaction conditions often involve the use of catalysts, such as palladium or copper, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction temperatures can range from room temperature to reflux conditions, depending on the specific steps involved .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-7-methyl-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-7-methyl-2,3-dihydro-1H-indol-2-one lies in its combined furan and indole structures, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a broader range of reactions and exhibit diverse biological activities compared to compounds with only one of these moieties .

Properties

IUPAC Name

3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-7-methyl-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c1-9-4-2-5-10-13(9)16-14(18)15(10,19)8-11(17)12-6-3-7-20-12/h2-7,19H,8H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPYVLJWUOPUGBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(C(=O)N2)(CC(=O)C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.